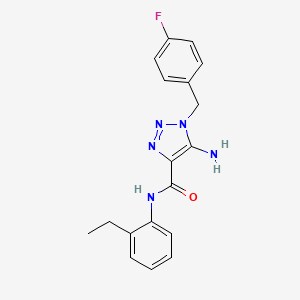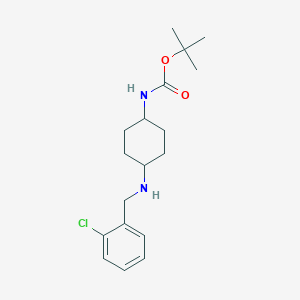
tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Physical And Chemical Properties Analysis
Tert-butyl carbamate, a component of the compound, is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This process includes an iodolactamization as a key step (Campbell et al., 2009).
Carbocyclic Analogue Synthesis : It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Stereoisomer Preparation : The compound is integral in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors (Wang et al., 2017).
Chemical Synthesis and Drug Discovery
Chiral Synthon in Drug Discovery : It's used in the synthesis of 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate for improved synthesis of BMS-986251, a clinical candidate (Cornelius et al., 2020).
Biotin Intermediate Synthesis : This compound is synthesized from L-cystine as a key intermediate of Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).
Chemical Sensing and Analysis
Organogel Formation and Sensory Material : It is used in the synthesis of benzothizole modified carbazole derivatives for organogel formation, which are significant in detecting volatile acid vapors (Sun et al., 2015).
Evaluation in Medicinal Chemistry : The tert-butyl group, which is a part of the compound, has been evaluated for its effects on physicochemical and pharmacokinetic properties, efficacies, and activities in medicinal chemistry (Westphal et al., 2015).
Chemical Reactions and Mechanisms
Macrocyclic and Chiral Compound Formation : It's used in reactions leading to selective formation of chiral macrocycles, which form cavitand-shaped trinuclear double-decker complexes (Sarnicka et al., 2012).
Organic Synthesis Building Blocks : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including this compound, are used as building blocks in organic synthesis, acting as N-(Boc)-protected nitrones (Guinchard et al., 2005).
Dirhodium-catalyzed Oxidations : The compound plays a role in dirhodium-catalyzed oxidations of phenols and anilines, demonstrating a new approach in catalytic chemistry (Ratnikov et al., 2011).
Cobalt(II) Ion-Selective Sensor : It's used in the fabrication of cobalt(II) selective electrodes for electroanalytical studies, which has applications in environmental and pharmaceutical analysis (Bandi et al., 2011).
Propriétés
IUPAC Name |
tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJARMCQNWKHIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118570 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-12-1 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


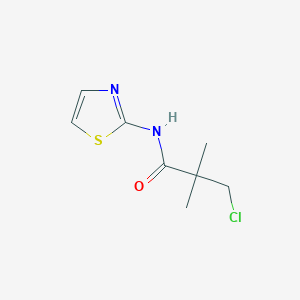
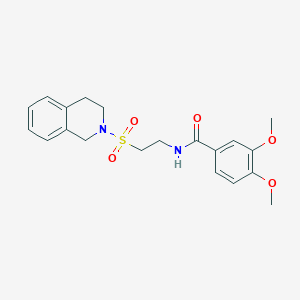
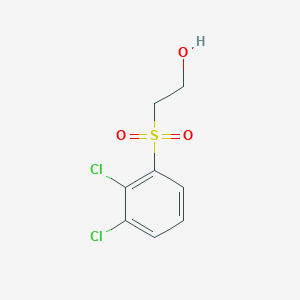
![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)


![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![1-Methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)
